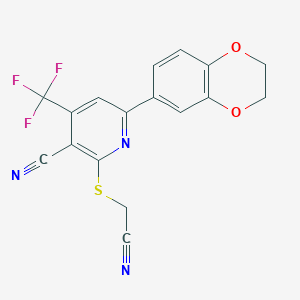

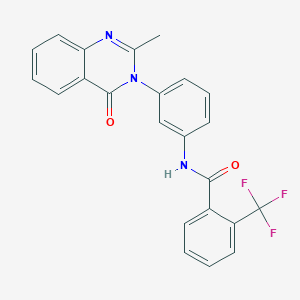

![molecular formula C18H13F3N4O B2930348 N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477710-90-0](/img/structure/B2930348.png)

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide” is a chemical compound with the CAS Number: 477710-90-0 . It has a molecular weight of 358.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI key for this compound is VTSPPJLOCLSCNX-FOKLQQMPSA-N .Physical And Chemical Properties Analysis

This compound is solid in its physical form . It has a molecular weight of 358.32 . The InChI key for this compound is VTSPPJLOCLSCNX-FOKLQQMPSA-N .Wissenschaftliche Forschungsanwendungen

Spectroscopic Investigations and Molecular Dynamics

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide and its derivatives have been extensively studied for their vibrational spectra using FT-IR and FT-Raman spectroscopy. These studies offer insights into the molecular structure and electronic properties, essential for understanding the compound's industrial and biological significance. Quantum chemical studies, including density functional theory (DFT) calculations, help in optimizing molecular structures and understanding electronic distributions, providing a foundation for further research applications (Pillai et al., 2017).

Biological Activity and Molecular Docking

Several studies have explored the biological activities of pyrazole derivatives. Investigations into the cytotoxic activities of these compounds against various cell lines, including human leukemia cells, offer promising avenues for developing potential anticancer agents. Additionally, molecular docking studies have been conducted to assess the potential inhibitory effects of these compounds on various enzymes and proteins, which is crucial for pharmaceutical research and drug development (Asegbeloyin et al., 2014).

Antidiabetic and Antioxidant Potential

Recent studies have revealed the antidiabetic and antioxidant activities of certain pyrazole derivatives. In vitro evaluations against enzymes like α-glucosidase indicate the potential of these compounds in managing diabetes. These findings are further supported by molecular docking studies, suggesting the inhibition mechanisms of these compounds against specific enzymes (Karrouchi et al., 2020).

Antimicrobial Evaluation

Pyrazole derivatives have shown significant antimicrobial activity against various bacteria and fungi. Studies indicate that these compounds can be potent antimicrobial agents, with some showing activity against gram-positive bacteria. Such properties are vital for developing new antimicrobial drugs in the face of increasing antibiotic resistance (Ningaiah et al., 2014).

Conformational Analysis and Stability Studies

The conformational analysis of pyrazole derivatives, aided by spectroscopic methods and DFT studies, is crucial in understanding their stability and reactivity. Such studies provide insights into the molecular geometry, electronic structure, and charge distribution, which are essential for predicting the reactivity and potential applications of these compounds (Karrouchi et al., 2021).

Anticancer Screening and Pharmacological Evaluation

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. These studies have identified compounds with significant anticancer activities, opening avenues for new cancer therapies. Additionally, in vitro antimicrobial activities against bacteria and fungi further highlight the pharmacological potential of these compounds (Kumar et al., 2021).

Antibacterial Activities Against Escherichia coli and Staphylococcus aureus

Research on N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives has shown potent antibacterial activities, especially against Escherichia coli and Staphylococcus aureus. Such findings are significant in the development of new antibacterial agents to combat resistant strains of bacteria (Liu et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSPPJLOCLSCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

![6-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2930279.png)

![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)

![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)